N-{[1-(3-fluorobenzoyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine
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Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the introduction of the fluorine atom, the pyridine ring, and the piperidine moiety. Researchers have explored various synthetic routes, optimizing conditions for high yield and purity. Notably, the use of boronic esters in the synthesis of related compounds has been investigated .
Chemical Reactions Analysis
- Protodeboronation : A radical-mediated process allows for the removal of the boronic ester group, enabling functionalization at the boron center .
- Hydromethylation : By pairing protodeboronation with a Matteson–CH₂–homologation, anti-Markovnikov alkene hydromethylation can be achieved. This transformation remains valuable and previously unexplored .
Future Directions
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F4N3O/c1-26(18-12-16(5-8-25-18)20(22,23)24)13-14-6-9-27(10-7-14)19(28)15-3-2-4-17(21)11-15/h2-5,8,11-12,14H,6-7,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTWUESHLMQWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)C2=CC(=CC=C2)F)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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